22,23-Dihydronimocinol

Description

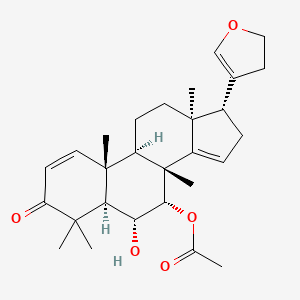

Structure

3D Structure

Properties

Molecular Formula |

C28H38O5 |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

[(5R,6R,7S,8R,9R,10R,13S,17R)-17-(2,3-dihydrofuran-4-yl)-6-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |

InChI |

InChI=1S/C28H38O5/c1-16(29)33-24-22(31)23-25(2,3)21(30)10-13-27(23,5)20-9-12-26(4)18(17-11-14-32-15-17)7-8-19(26)28(20,24)6/h8,10,13,15,18,20,22-24,31H,7,9,11-12,14H2,1-6H3/t18-,20+,22+,23-,24+,26-,27+,28-/m0/s1 |

InChI Key |

DQHRAIFEHNKZSV-XMLHTYRRSA-N |

SMILES |

CC(=O)OC1C(C2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5=COCC5)C)C)(C)C)O |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)C5=COCC5)C)C)O |

Canonical SMILES |

CC(=O)OC1C(C2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5=COCC5)C)C)(C)C)O |

Synonyms |

22,23-dihydronimocinol |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Distribution of 22,23 Dihydronimocinol

Sources within Azadirachta indica (e.g., Leaf Extracts, Other Plant Parts)

22,23-Dihydronimocinol has been specifically isolated from the fresh leaves of the Azadirachta indica tree. nih.govacs.orgresearchgate.netresearchgate.netoup.comnih.govwho.intmdpi.com Research indicates that a methanolic extract of these leaves is a primary source for obtaining this compound. nih.govacs.orgresearchgate.netresearchgate.netnih.govwho.intresearchgate.net While other parts of the neem tree, such as the seeds, are rich in various limonoids like azadirachtin (B1665905), current scientific literature predominantly points to the leaves as the specific plant part containing 22,23-Dihydronimocinol. nih.govmdpi.comcsic.es The leaves of the neem tree are a complex matrix of phytochemicals, including various triterpenoids, flavonoids, and their glycosides. researchgate.netresearchgate.net

Methodologies for Extraction and Purification of 22,23-Dihydronimocinol

The isolation of 22,23-Dihydronimocinol involves a multi-step process beginning with the extraction from fresh, uncrushed neem leaves. researchgate.net

Extraction: A common method involves the use of a methanolic extract of the fresh leaves. nih.govacs.orgresearchgate.netresearchgate.netnih.govwho.int For instance, a significant quantity of fresh leaves (e.g., 20 kg) is processed to yield the target compound. researchgate.net Another approach utilizes a binary solvent system with ethanol (B145695) and n-hexane in a Soxhlet extraction process to extract compounds from neem leaves. koreamed.org

Purification: Following the initial extraction, purification is achieved through various chromatographic techniques. While the specific purification protocol for 22,23-Dihydronimocinol is detailed in specialized chemical studies, general methods for purifying similar compounds from neem extracts include:

Column Chromatography: This is a standard procedure for separating compounds from a complex mixture.

High-Performance Liquid Chromatography (HPLC): This technique is used for the final separation and purification of the compound. koreamed.org

Spectral and Chemical Studies: Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry are employed to elucidate the structure of the isolated compound. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net

The isolation of 22,23-Dihydronimocinol is often reported alongside other new or known triterpenoids, such as desfurano-6α-hydroxyazadiradione and 7α-senecioyl-(7-deacetyl)-23-O-methylnimocinolide. nih.govacs.orgresearchgate.netresearchgate.netnih.govwho.int

Comparative Yield Analysis of 22,23-Dihydronimocinol across Different Plant Tissues and Geographical Origins

Data specifically detailing the comparative yield of 22,23-Dihydronimocinol across different plant tissues and geographical locations is limited in the currently available research. However, broader studies on the chemical composition of Azadirachta indica provide some context.

The concentration of phytochemicals in neem, including limonoids, can vary significantly based on the plant part, geographical location, and even the specific accession of the tree. mdpi.comnih.gov For example, a study on A. indica from six different locations on the Colombian Caribbean coast showed that the total limonoid content in ethanolic extracts of leaves, fruits, and seeds ranged from 4.5 to 48.5 mg limonin (B1675406) equivalent per gram of dry extract. mdpi.com This study highlighted that the presence and abundance of particular limonoids influenced the chemical variability among locations. mdpi.com

Another study focusing on azadirachtin content in Indian neem trees found regional and habitat variability, but noted that climatic factors like humidity, rainfall, and temperature did not seem to affect the azadirachtin content. mdpi.com This suggests that other factors such as soil type and the local ecological environment could play a more significant role in the chemical profile of the plant. mdpi.com

Biosynthesis and Metabolic Pathways of 22,23 Dihydronimocinol

General Triterpenoid (B12794562) and Limonoid Biosynthetic Pathways in Meliaceae

Limonoids, a significant class of secondary metabolites in the Meliaceae family, are characterized as tetranortriterpenoids. chemrxiv.org Their biosynthesis originates from the isoprenoid pathway. nih.gov The initial steps involve the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) through either the mevalonate (B85504) (MVA) or the methyl-erythritol phosphate (B84403) (MEP) pathway. nih.govresearchgate.net

These five-carbon units are sequentially condensed to form the 30-carbon acyclic precursor, squalene (B77637). nih.gov A key step is the cyclization of 2,3-oxidosqualene, formed from squalene by the enzyme squalene epoxidase, into various triterpene skeletons. This cyclization is catalyzed by oxidosqualene cyclases (OSCs). nih.govresearchgate.net In the Meliaceae, the primary triterpenoid precursors for limonoids are tetracyclic triterpenoids of the euphane and tirucallane (B1253836) type. frontiersin.org Specifically, tirucalla-7,24-dien-3β-ol has been identified as a crucial precursor for limonoid biosynthesis. researchgate.net

From this foundational triterpene scaffold, a series of modifications, including oxidation, rearrangement, and the loss of four carbon atoms from the side chain, leads to the formation of the characteristic 17β-furan ring of limonoids. nih.govnih.gov These transformations give rise to a vast diversity of limonoid structures. nih.gov

Hypothesized Specific Biosynthetic Routes Leading to 22,23-Dihydronimocinol

While the precise biosynthetic pathway to 22,23-dihydronimocinol has not been fully elucidated, it is hypothesized to derive from the common limonoid precursor, azadirone (B14700930). The biosynthesis is believed to follow the general trajectory of limonoid formation in A. indica.

The journey is thought to begin with tirucallol. nih.gov A series of enzymatic reactions, including the loss of four carbon atoms from the side chain and the formation of a furan (B31954) ring, would lead to the formation of azadirone and azadiradione. nih.gov Subsequent specific hydroxylation and reduction steps are presumed to convert these intermediates into 22,23-dihydronimocinol. The saturation of the C22-C23 double bond is a key final step in this proposed pathway.

Enzymatic Mechanisms Involved in 22,23-Dihydronimocinol Synthesis

The synthesis of complex triterpenoids like 22,23-dihydronimocinol involves a variety of enzymatic reactions. While the specific enzymes for every step in its formation are not yet characterized, the general classes of enzymes involved in limonoid biosynthesis are well-recognized. nih.gov

Oxidosqualene Cyclases (OSCs): These enzymes are fundamental in creating the initial triterpenoid carbon skeletons from 2,3-oxidosqualene. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the extensive oxidative modifications observed in limonoids, including hydroxylations and epoxidations. nih.gov

Transferases (e.g., Acyltransferases, Methyltransferases): These enzymes are responsible for adding various functional groups, contributing to the structural diversity of limonoids. nih.gov

Reductases/Dehydrogenases: These enzymes are likely involved in the reduction of double bonds, such as the saturation of the C22-C23 bond to form 22,23-dihydronimocinol from a precursor.

The conversion of a ketone to an ester or lactone, a common reaction in natural product biosynthesis, is often catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which utilize a flavin cofactor to activate molecular oxygen. nih.gov The stereoselective formation of C-C bonds can be facilitated by aldolases. nih.gov

Regulation of 22,23-Dihydronimocinol Biosynthesis in Azadirachta indica

The biosynthesis of limonoids, including 22,23-dihydronimocinol, in A. indica is a tightly regulated process, influenced by both developmental and environmental factors. The expression of genes involved in the terpenoid biosynthesis pathway is a key regulatory point. nih.gov

Transcriptomic studies have revealed that the expression of genes encoding enzymes in the MVA and MEP pathways, as well as downstream enzymes like OSCs and CYPs, varies across different tissues (leaves, seeds, flowers) and developmental stages. nih.gov This differential gene expression likely dictates the accumulation of specific limonoids in different parts of the plant. For instance, azadirachtin (B1665905), a highly complex limonoid, is found in high concentrations in the seed kernels. nih.gov

Furthermore, the plant's response to external stimuli, such as herbivory or pathogen attack, can also modulate the biosynthesis of these defensive compounds. The intricate network of transcription factors and signaling pathways that govern these responses is an active area of research.

Investigative Approaches for Elucidating 22,23-Dihydronimocinol Biosynthetic Intermediates

Elucidating the biosynthetic pathway of a complex natural product like 22,23-dihydronimocinol requires a multi-pronged approach that combines modern analytical and molecular biology techniques.

Transcriptomics and Genomics: High-throughput sequencing of the A. indica genome and transcriptome allows for the identification of candidate genes encoding biosynthetic enzymes. nih.govnih.gov By analyzing gene expression patterns in tissues where 22,23-dihydronimocinol is abundant, researchers can pinpoint the specific genes involved in its formation.

Metabolomics: Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to identify and quantify known and novel metabolites in plant extracts. nih.gov This allows for the detection of potential biosynthetic intermediates.

Enzyme Assays and Heterologous Expression: Once candidate genes are identified, they can be expressed in a host organism, such as yeast or E. coli, to produce the corresponding enzyme. nih.govnih.gov The activity of the purified enzyme can then be tested with hypothesized substrates to confirm its role in the biosynthetic pathway.

Isotopic Labeling: Feeding experiments using isotopically labeled precursors (e.g., with ¹³C or ¹⁴C) can trace the flow of atoms through the biosynthetic pathway, providing direct evidence for the sequence of reactions and the identity of intermediates.

Through the integration of these powerful techniques, the complete biosynthetic pathway of 22,23-dihydronimocinol and other valuable limonoids is gradually being unraveled. nih.gov

Preclinical Biological Activities and Efficacy of 22,23 Dihydronimocinol

Entomological Activities of 22,23-Dihydronimocinol

Studies have primarily focused on the insecticidal properties of 22,23-Dihydronimocinol, investigating its efficacy against several insect species of significant public health concern.

Research has established the toxic effects of 22,23-Dihydronimocinol against the larvae of various mosquito species. The compound, which is isolated from the methanolic extract of fresh neem leaves, has demonstrated notable larvicidal properties. researchgate.netthieme-connect.com

Specifically, its poisonous activity has been quantified against the malaria vector, Anopheles stephensi. thieme-connect.comnih.govmdpi.com Studies on fourth-instar larvae of An. stephensi have determined its lethal concentration. researchgate.netthieme-connect.com One review reported a median lethal concentration (LC50) of 60 µg/mL after a 24-hour exposure period. nih.govmdpi.com This demonstrates a direct toxic effect on this mosquito species.

While 22,23-Dihydronimocinol has been mentioned in literature concerning Aedes aegypti, specific larvicidal efficacy data, such as LC50 values for the isolated compound, are not extensively detailed in the reviewed scientific reports. nih.govscispace.com Similarly, though extracts from neem containing this and other compounds have shown activity against Culex quinquefasciatus, specific efficacy data for the pure compound against this species is not distinctly reported. who.int

Table 1: Larvicidal Activity of 22,23-Dihydronimocinol against Anopheles stephensi

| Species | Life Stage | LC50 Value | Exposure Time | Source(s) |

|---|

The primary entomological effect reported for 22,23-Dihydronimocinol is acute toxicity or poisonous activity against mosquito larvae, leading to mortality. nih.govmdpi.com While other related limonoids from neem, such as 23-O-methylnimocinolide, have been noted for their insect growth-regulating (IGR) properties that interfere with insect development and metamorphosis, similar specific IGR effects have not been explicitly documented for 22,23-Dihydronimocinol in the reviewed literature. researchgate.net The compound's mode of action appears to be primarily as a larvicide rather than an agent that disrupts the molting process or adult emergence.

Antifeedant and Repellent Properties in Target Organisms (if reported for 22,23-Dihydronimocinol specifically)

Other Preclinical Bioactivities of 22,23-Dihydronimocinol

Beyond its effects on insects, preliminary investigations have suggested other potential biological activities for 22,23-Dihydronimocinol.

In the search for new and effective treatments for head lice (Pediculus humanus capitis), natural products from neem have been a key area of interest. researchgate.netresearchgate.net 22,23-Dihydronimocinol, as an active insecticidal compound extracted from neem leaves, has been specifically mentioned in reviews as having potential as a natural pediculicide. researchgate.netresearchgate.net This is based on its demonstrated insecticidal and repellent activities, which are relevant mechanisms for controlling head lice infestations. However, dedicated clinical or in vitro studies quantifying the specific efficacy of the pure compound against head lice are not extensively reported.

Molecular and Cellular Mechanisms of Action of 22,23 Dihydronimocinol

Investigation of Target Receptors and Enzymes in Susceptible Organisms

Specific research identifying the target receptors and enzymes for 22,23-Dihydronimocinol is limited. However, studies on other limonoids from the Meliaceae family provide a framework for potential targets. For instance, related compounds have been shown to interact with key insect protein systems. mdpi.com The insecticidal activity of 22,23-Dihydronimocinol, demonstrated by its poisonous effect on Anopheles stephensi larvae with a reported LC50 value of 60 μg/mL after 24 hours, strongly suggests an interaction with critical physiological or neurological targets. mdpi.com

Future research would likely focus on screening 22,23-Dihydronimocinol against a panel of known insecticidal targets, such as detoxification enzymes (e.g., cytochrome P450 monooxygenases, glutathione-S-transferases) and receptors crucial for insect survival and development.

Interaction with Neurotransmitter Systems (e.g., AChE, GABA-gated chloride channels, Na-K ion exchange)

While direct evidence of 22,23-Dihydronimocinol's effect on neurotransmitter systems is not yet available, the mode of action of other limonoids offers valuable insights. Neurotransmitter systems are common targets for insecticides because their disruption leads to rapid paralysis and death. nih.govwikipedia.orgnih.gov Key systems in insects include the cholinergic system, regulated by acetylcholinesterase (AChE), and the GABAergic system, which involves GABA-gated chloride channels. frontiersin.orgmdpi.com

A study on other ring A,B-seco-type limonoids, aphapolynin C and aphanalide H, demonstrated their ability to inhibit nicotine (B1678760) and GABA responses in insects. mdpi.com This suggests that limonoids as a class may possess neuroactive properties. It is plausible that 22,23-Dihydronimocinol could exert its toxic effects by acting as an antagonist or modulator of these or other neurotransmitter receptors, leading to a breakdown in synaptic communication. wikipedia.org However, empirical studies are required to confirm if 22,23-Dihydronimocinol specifically targets AChE, GABA receptors, or ion channels like the Na-K ion exchange pump.

Disruption of Cellular Homeostasis and Physiological Functions in Target Pests

The poisonous activity of 22,23-Dihydronimocinol implies a significant disruption of cellular homeostasis in target pests. mdpi.com Cellular homeostasis involves maintaining a stable internal environment, including ion balance, energy production, and management of oxidative stress. nih.gov The introduction of a toxic compound can overwhelm these regulatory mechanisms.

For example, many natural toxins disrupt mitochondrial function, leading to a failure in ATP production and an increase in reactive oxygen species (ROS). mdpi.com This can trigger a cascade of detrimental events, including damage to lipids, proteins, and DNA, ultimately culminating in cell death through apoptosis or necrosis. Neem extracts, in general, are known to act as insect growth regulators, which points to a disruption of fundamental physiological processes like molting and metamorphosis. who.int This disruption is a clear indicator of a breakdown in the normal homeostatic control of development.

Modulation of Gene Expression and Protein Synthesis in Responding Organisms

The ability of a bioactive compound to modulate gene expression and protein synthesis is a key mechanism for influencing cellular function. ozbiosciences.com This can occur at multiple levels, from the transcription of DNA into mRNA to the translation of mRNA into protein. ozbiosciences.comnih.gov Cancer cells, for instance, adapt to stress by altering gene expression at the translational level to rapidly synthesize necessary proteins. nih.gov

While no specific studies have detailed the effect of 22,23-Dihydronimocinol on gene expression, it is a recognized mechanism for other complex natural products. Azadirachtin (B1665905), for example, is known to affect protein synthesis and cell division. It is conceivable that 22,23-Dihydronimocinol could alter the expression of genes critical for insect survival, such as those involved in detoxification, immune response, or development. Future research using transcriptomics and proteomics on insects exposed to 22,23-Dihydronimocinol could illuminate these potential effects.

Cellular Pathway Perturbations Induced by 22,23-Dihydronimocinol

Bioactive molecules often exert their effects by perturbing specific cellular signaling pathways. nih.gov These pathways, such as the MAPK cascade, are complex networks that transmit signals from the cell surface to the nucleus, controlling fundamental processes like proliferation, differentiation, and survival. nih.gov

The specific cellular pathways affected by 22,23-Dihydronimocinol have not been characterized. Given its identity as a triterpenoid (B12794562), it could potentially interfere with lipid signaling pathways or interact with membrane-bound receptors to trigger aberrant downstream signaling. The growth-regulating effects observed with general neem extracts suggest a possible interference with hormonal signaling pathways, such as those involving ecdysteroids, which are crucial for insect development. who.int Identifying these perturbed pathways is a critical step toward a full mechanistic understanding of the compound's insecticidal action.

Comparative Analysis of Mechanism of Action with Co-occurring Limonoids (e.g., Azadirachtin)

A comparative analysis highlights the functional diversity among limonoids found in Azadirachta indica. Azadirachtin is the most studied of these compounds and serves as a benchmark for comparison. mdpi.com It primarily functions as an antifeedant and a potent insect growth regulator (IGR), disrupting the molting process by interfering with the synthesis and release of the molting hormone ecdysone. nih.gov

In contrast, the primary reported activity for 22,23-Dihydronimocinol is direct toxicity or poisonous action, particularly against mosquito larvae. thieme-connect.commdpi.com This suggests a potentially different, or at least a more acutely toxic, mechanism of action compared to the primarily developmental disruption caused by Azadirachtin. Other limonoids, like Salannin, also show strong antifeedant properties. mdpi.com The variety in mechanisms, from neurotoxicity and acute poisoning to growth regulation and antifeedant effects, illustrates the chemical complexity of neem extracts. who.int

Interactive Data Table: Comparative Overview of Selected Neem Limonoids

| Compound Name | Primary Reported Bioactivity | Known/Proposed Mechanism of Action | Target Organism Example(s) |

| 22,23-Dihydronimocinol | Insecticidal (poisonous) thieme-connect.commdpi.com | Specific mechanism unconfirmed; suggests acute toxicity. | Anopheles stephensi, Aedes aegypti mdpi.comnih.gov |

| Azadirachtin | Antifeedant, Insect Growth Regulator (IGR) mdpi.com | Ecdysone (molting hormone) antagonist; disrupts development and feeding. nih.gov | Broad spectrum, including Plutella xylostella and Spodoptera littoralis mdpi.com |

| Salannin | Antifeedant mdpi.com | Acts as a feeding deterrent. | Reticulitermes speratus, Spodoptera litura mdpi.com |

| Nimbin | Antifeedant mdpi.com | Acts as a feeding deterrent. | Epilachna varivestis (Mexican bean beetle) mdpi.com |

| Nimbolide (B1678885) | Antifeedant, Anti-inflammatory mdpi.comnih.gov | Feeding deterrence; inhibits functions of macrophages and neutrophils. nih.gov | Epilachna varivestis mdpi.com |

Structure Activity Relationship Sar Studies of 22,23 Dihydronimocinol

Identification of Key Pharmacophores and Structural Moieties Essential for Biological Activity

The biological activity of limonoids like 22,23-Dihydronimocinol is intrinsically linked to their complex molecular architecture. A pharmacophore represents the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. medicalmate.gr For the limonoid class, several key structural components are considered vital.

The foundational structure is the highly oxygenated and modified tetranortriterpenoid skeleton, derived from a 4,4,8-trimethyl-17-furanylsteroid precursor. nih.gov This intricate, multi-ring system provides a rigid scaffold that correctly orients the functional groups for interaction with biological targets.

A defining feature and a critical pharmacophore for many of the observed biological activities in limonoids is the furan (B31954) ring attached at the C-17 position of the D-ring. nih.govacs.org The integrity and substitution pattern of this furan ring are known to be crucial for activities such as insecticidal effects. ijbpas.com 22,23-Dihydronimocinol is classified as a ring-intact limonoid, meaning its core carbocyclic framework has not undergone the skeletal rearrangements, such as C-ring opening, that characterize other limonoid classes like C-seco limonoids (e.g., nimbin, salannin). nih.gov This intact ring structure is a key moiety that defines its interaction with specific biological targets.

Impact of Functional Group Modifications on Efficacy

The modification of functional groups on the limonoid scaffold is a key strategy for modulating potency and activity. The very name "22,23-Dihydronimocinol" points to the most significant functional group modification relative to its close analogue, nimocinol (B1217143): the saturation of the double bond between carbons 22 and 23 on the furan side chain.

This seemingly minor change—the reduction of a C=C double bond to a C-C single bond—has a demonstrable impact on biological efficacy. Comparative studies on the insecticidal activity of these two compounds reveal a difference in potency.

Nimocinol , with an unsaturated furan side chain, exhibits potent insecticidal activity against the mosquito Aedes aegypti, with a reported LC₅₀ (lethal concentration for 50% of the population) of 21.0 µg/mL. mdpi.comnih.gov

22,23-Dihydronimocinol , the saturated analogue, shows poisonous activity against a different mosquito species, Anopheles stephensi, with an LC₅₀ value of 60 µg/mL. mdpi.comthieme-connect.com

While the target species differ, this data suggests that the presence of the double bond in the furan side chain of nimocinol contributes to a higher insecticidal potency.

Further SAR insights can be drawn from other related analogues. For instance, 6α-O-acetyl-7-deacetylnimocinol , which differs from nimocinol in the acetylation pattern on the A-ring, has a reported LC₅₀ of 83.0 µg/mL against Aedes aegypti. mdpi.comnih.gov This highlights that modifications to the core skeleton, in addition to the furan side chain, are critical in tuning the biological activity.

| Compound | Key Structural Difference | Reported Insecticidal Activity (LC₅₀) | Target Species | Reference |

|---|---|---|---|---|

| Nimocinol | Unsaturated C22-C23 | 21.0 µg/mL | Aedes aegypti | mdpi.com, nih.gov |

| 22,23-Dihydronimocinol | Saturated C22-C23 | 60 µg/mL | Anopheles stephensi | mdpi.com, thieme-connect.com |

| 6α-O-acetyl-7-deacetylnimocinol | Modified A-ring acetylation | 83.0 µg/mL | Aedes aegypti | mdpi.com, nih.gov |

Stereochemical Influence on Biological Activity

The complex three-dimensional structure of 22,23-Dihydronimocinol, which contains multiple chiral centers, dictates that its stereochemistry is a crucial determinant of biological activity. The specific spatial arrangement of atoms and functional groups is fundamental for the precise molecular recognition required at a biological target's binding site. Even minor changes in the stereoconfiguration of one center can lead to a significant loss of activity due to a poor fit with the receptor.

While specific studies comparing the biological activities of different stereoisomers of 22,23-Dihydronimocinol are not prevalent in the literature, the principle remains a cornerstone of medicinal chemistry. The isolation of novel limonoids from natural sources consistently involves advanced spectroscopic techniques, such as electronic circular dichroism, to establish the absolute configuration of the molecules. colab.ws This rigorous characterization underscores the importance of stereochemistry in defining the compound's identity and, by extension, its biological function. The defined stereochemistry of nimocinol, for example, is detailed as (5R,6R,7S,9R,10R,13S,17R), and any deviation from this specific arrangement would result in a different molecule with potentially different activities. nih.gov

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR Modeling)

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that can guide the synthesis of more potent analogues. nih.gov

Molecular Docking is a computational method used to predict the preferred binding mode and affinity of a ligand to a biological target. librarydmims.com This technique has been applied to 22,23-Dihydronimocinol and related compounds. In one study, various neem limonoids were docked against the main protease (Mpro) of the SARS-CoV-2 virus, a key enzyme for viral replication. osf.iorjptonline.org The results, measured in binding energy (kcal/mol), indicate how strongly the compound is predicted to interact with the target; more negative values suggest stronger binding.

The study found that 22,23-Dihydronimocinol had a binding energy of -12.2 kcal/mol. osf.io Interestingly, its unsaturated counterpart, nimocinol, had a slightly more favorable binding energy of -12.3 kcal/mol. osf.io This aligns with the insecticidal data, suggesting that the unsaturated side chain may allow for slightly better interaction with biological targets, although the difference in this specific docking study is minimal.

| Compound | Binding Energy vs. SARS-CoV-2 Mpro (kcal/mol) | Reference |

|---|---|---|

| Meliacinanhydride | -14.3 | osf.io |

| IsoNimocinolide | -12.9 | osf.io |

| Nimocinol | -12.3 | osf.io |

| 22,23-Dihydronimocinol | -12.2 | osf.io |

| Nimonol | -12.2 | osf.io |

Quantitative Structure-Activity Relationship (QSAR) Modeling is another powerful computational technique. QSAR aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use calculated molecular descriptors (representing physicochemical properties like size, shape, and electronic features) to predict the activity of new, untested compounds. mdpi.com

While a specific QSAR model for 22,23-Dihydronimocinol has not been published, the methodology is highly applicable. A QSAR study on a series of limonoid analogues could identify key descriptors correlated with insecticidal activity. For example, a model might reveal that specific electrostatic potential values around the furan ring and a certain range of molecular weight are predictive of high potency. Such a model would be invaluable for designing new derivatives with enhanced efficacy.

Design Principles for Enhanced Efficacy Based on SAR Insights

The collective SAR data from experimental and computational studies on 22,23-Dihydronimocinol and its analogues allows for the formulation of key design principles for developing new, more effective compounds.

The Furan Side Chain is a Key Modification Hotspot: The observed differences in insecticidal potency between nimocinol and 22,23-Dihydronimocinol demonstrate that the saturation state of the C22-C23 position is a critical determinant of activity. mdpi.comthieme-connect.comnih.gov This suggests that the unsaturated furan ring is a favorable feature for this particular biological effect and that further modifications to this side chain (e.g., adding different substituents) could be a fruitful strategy for enhancing efficacy. ijbpas.com

Core Skeleton Functionality Modulates Activity: The activity of 6α-O-acetyl-7-deacetylnimocinol shows that changes to functional groups on the main A, B, C, and D rings also significantly impact potency. mdpi.comnih.gov Therefore, a dual approach of modifying both the furan side chain and the core skeleton could lead to synergistic improvements in activity.

Computational Screening Can Guide Rational Design: Molecular docking and QSAR modeling serve as predictive tools to prioritize which potential new analogues are most promising for synthesis. The docking results for the SARS-CoV-2 Mpro target, for instance, suggest that while saturation at C22-C23 slightly reduces binding affinity, the effect is not dramatic. osf.io This type of insight allows researchers to focus synthetic efforts on modifications predicted to have the most significant positive impact on binding to a specific target.

Target-Specific Optimization is Essential: The efficacy of a compound is highly dependent on the biological target. A modification that enhances activity against one target (e.g., an insect receptor) may have little or no effect on another (e.g., a viral enzyme). Therefore, design principles must be applied within the context of the specific therapeutic or agricultural goal.

Synthetic and Semisynthetic Derivatization of 22,23 Dihydronimocinol

Strategies for Chemical Synthesis of 22,23-Dihydronimocinol Analogs

The total synthesis of complex natural products like 22,23-dihydronimocinol presents a formidable challenge to synthetic organic chemists. The construction of its polycyclic framework, replete with multiple stereocenters, requires sophisticated and lengthy synthetic sequences. While the complete total synthesis of 22,23-dihydronimocinol has not been extensively reported in publicly available literature, general strategies for the synthesis of related limonoid cores can be considered.

These strategies often involve:

Convergent Synthesis: This approach involves the separate synthesis of key fragments of the molecule, which are then coupled together in the later stages. For a molecule like 22,23-dihydronimocinol, this could involve the synthesis of a decalin system representing the A and B rings, and a separate synthesis of the C and D rings with the furan (B31954) moiety.

Biomimetic Synthesis: This strategy seeks to mimic the biosynthetic pathway of the natural product in the laboratory. For limonoids, this would involve the cyclization of a triterpenoid (B12794562) precursor, followed by a series of oxidative transformations.

Cascade Reactions: The use of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, can significantly improve the efficiency of a total synthesis.

The development of synthetic routes to analogs of 22,23-dihydronimocinol would likely focus on modifying key functional groups to explore their impact on biological activity.

Semisynthesis from Precursor Limonoids

A more practical and widely employed approach for obtaining analogs of complex natural products is semisynthesis, which involves the chemical modification of a readily available natural precursor. In the case of 22,23-dihydronimocinol, a likely precursor is nimocinol (B1217143), another limonoid found in neem. nih.govnih.gov Nimocinol is structurally very similar to 22,23-dihydronimocinol, with the key difference being the presence of a double bond at the C-22 and C-23 positions in the furan ring of nimocinol.

The conversion of nimocinol to 22,23-dihydronimocinol would involve the selective hydrogenation of this double bond. This could be achieved using various catalytic hydrogenation methods.

| Precursor Limonoid | Key Structural Difference from 22,23-Dihydronimocinol | Potential Semisynthetic Transformation |

| Nimocinol | C22-C23 double bond in the furan ring | Catalytic hydrogenation |

The availability of other precursor limonoids from neem, such as azadirachtin (B1665905), which is a C-seco limonoid, could also be explored, although this would require more extensive chemical transformations to form the intact ring system of 22,23-dihydronimocinol. nih.gov

Development of Derivatization Methodologies for Structure-Activity Relationship Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. thieme-connect.com For 22,23-dihydronimocinol, derivatization would focus on modifying its key functional groups to probe their importance. While specific SAR studies on 22,23-dihydronimocinol are not widely documented, general strategies for limonoid derivatization can be applied.

Key functional groups on the 22,23-dihydronimocinol scaffold that could be targeted for derivatization include:

The C-7 Hydroxyl Group: This secondary alcohol could be a target for esterification, etherification, or oxidation to a ketone.

The C-1 Carbonyl Group: This ketone could be subjected to reduction to an alcohol or converted to other functional groups.

The Furan Ring: While the 22,23-double bond is already saturated, other modifications to the furan ring could be explored.

The synthesis of a library of analogs with systematic modifications at these positions would allow for a comprehensive SAR study. For instance, a series of esters at the C-7 position with varying chain lengths and electronic properties could be synthesized to understand the steric and electronic requirements for optimal activity.

Purification and Characterization of Synthetic and Semisynthetic Analogs

The purification of synthetic and semisynthetic analogs of 22,23-dihydronimocinol is essential to obtain pure compounds for biological testing and structural elucidation. Due to the structural similarity of the analogs, chromatographic techniques are the methods of choice.

Purification Techniques:

Column Chromatography: This is a standard technique for the initial purification of reaction mixtures, often using silica (B1680970) gel or alumina (B75360) as the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the preparative mode, is used for the final purification of compounds to achieve high purity. researchgate.netnih.gov Reversed-phase HPLC is commonly used for the separation of limonoids. mdpi.com

Flash Chromatography: This is a rapid form of column chromatography that can be used for efficient purification. researchgate.net

Characterization Techniques: Once purified, the structures of the analogs must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. researchgate.net Fragmentation patterns in MS can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyls, carbonyls, and esters.

X-ray Crystallography: If a suitable single crystal of an analog can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule.

A combination of these purification and characterization techniques is crucial for the successful development and study of 22,23-dihydronimocinol analogs.

Advanced Analytical and Spectroscopic Characterization of 22,23 Dihydronimocinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. liverpool.ac.uk It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct magnetic properties when placed in a strong magnetic field. liverpool.ac.uk The absorption of radiofrequency energy by these nuclei provides information about their chemical environment, connectivity, and spatial arrangement.

For a complex triterpenoid (B12794562) like 22,23-Dihydronimocinol, both ¹H and ¹³C NMR spectroscopy are indispensable. ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. nih.gov In the case of 22,23-Dihydronimocinol, specific chemical shifts (δ) would correspond to its various protons, including those on the steroid-like core, methoxy (B1213986) groups, and other substituents. ingentaconnect.com

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. bhu.ac.in The chemical shifts in a ¹³C NMR spectrum indicate the type of carbon (e.g., aliphatic, olefinic, carbonyl), which is crucial for identifying the functional groups within 22,23-Dihydronimocinol. bhu.ac.inlibretexts.org Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would have been instrumental in establishing the connectivity between protons and carbons, ultimately piecing together the complete structure of 22,23-Dihydronimocinol. nih.gov

While specific, publicly available data tables for 22,23-Dihydronimocinol are scarce, the following represents a generalized data table format that would be used to report such findings:

Table 1: Hypothetical ¹H NMR Data for 22,23-Dihydronimocinol This table is for illustrative purposes only, as specific data is not available in the cited literature.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | e.g., 5.89 | d | 10.2 |

| H-2 | e.g., 5.75 | d | 10.2 |

| OCH₃ | e.g., 3.68 | s | - |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for 22,23-Dihydronimocinol This table is for illustrative purposes only, as specific data is not available in the cited literature.

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | e.g., 158.2 |

| C-2 | e.g., 125.9 |

| C-3 | e.g., 204.5 |

| ... | ... |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uab.edu

For 22,23-Dihydronimocinol, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID), offers clues about the molecule's structure. uab.edu The loss of specific neutral fragments can correspond to the cleavage of functional groups, such as water, methyl groups, or methoxy groups, helping to confirm the structural features elucidated by NMR. nih.gov

Table 3: Illustrative Mass Spectrometry Data for 22,23-Dihydronimocinol This table is for illustrative purposes only, as specific data is not available in the cited literature.

| Ion | m/z (observed) | Interpretation |

|---|---|---|

| [M+H]⁺ | e.g., 529.2745 | Protonated molecular ion |

| [M+Na]⁺ | e.g., 551.2564 | Sodium adduct |

| Fragment 1 | e.g., 511.2639 | Loss of H₂O |

| Fragment 2 | e.g., 497.2483 | Loss of CH₃OH |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule. maricopa.eduvscht.cz IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. maricopa.edu Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. researchgate.net For 22,23-Dihydronimocinol, IR spectroscopy would be used to identify key functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups, which are common in triterpenoids. msu.edu

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. perkinelmer.com It is particularly useful for identifying conjugated systems, such as double bonds or aromatic rings. perkinelmer.com The λmax values (wavelengths of maximum absorbance) in the UV-Vis spectrum of 22,23-Dihydronimocinol would provide evidence for any chromophores present in its structure. mdpi.com

Table 4: Representative Spectroscopic Data for 22,23-Dihydronimocinol This table is for illustrative purposes only, as specific data is not available in the cited literature.

| Spectroscopic Technique | Absorption | Functional Group Indicated |

|---|---|---|

| IR (cm⁻¹) | e.g., 3450 (broad) | -OH (hydroxyl) |

| e.g., 1735 (strong) | C=O (ester/lactone) | |

| e.g., 1650 (medium) | C=C (alkene) | |

| UV-Vis (λmax, nm) | e.g., 215 | π → π* transition (conjugated system) |

X-ray Crystallography for Three-Dimensional Structure Determination (if applicable)

X-ray crystallography is a technique that can provide the precise three-dimensional structure of a molecule in its crystalline form. jfda-online.com By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined. jfda-online.com This method provides unambiguous proof of a molecule's structure and stereochemistry.

To date, there are no published reports of a single-crystal X-ray diffraction study for 22,23-Dihydronimocinol. Therefore, its solid-state three-dimensional structure has not been experimentally determined by this method.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for the isolation, purification, and analysis of natural products. researchgate.net High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of compounds like triterpenoids and for their quantification in complex mixtures such as plant extracts. ingentaconnect.comnih.govoup.com

In the context of 22,23-Dihydronimocinol, HPLC would have been a critical tool in its initial isolation from the crude neem leaf extract. ingentaconnect.com For purity assessment, a sample of the isolated compound is injected into an HPLC system, and the resulting chromatogram should ideally show a single, sharp peak, indicating the absence of impurities. By developing a validated HPLC method, it is also possible to quantify the amount of 22,23-Dihydronimocinol in a given sample by comparing its peak area to that of a known concentration of a reference standard.

Table 5: Illustrative HPLC Parameters for Triterpenoid Analysis This table provides a general example of HPLC conditions and is not specific to 22,23-Dihydronimocinol.

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | Compound-specific |

Future Research Directions and Potential Applications

Investigating Synergistic Effects of 22,23-Dihydronimocinol with Other Biologically Active Compounds

Future research should prioritize the investigation of 22,23-Dihydronimocinol in combination with other bioactive compounds to explore potential synergistic effects. The antibacterial and antifungal properties of plant extracts are often attributed to the combined action of multiple constituents. thieme-connect.comtucl.edu.npthieme-connect.com This principle could be applicable to 22,23-Dihydronimocinol.

Studies on neem terpenoids have already shown synergistic activity against various fungal pathogens. thieme-connect.com Furthermore, patent literature suggests combining insecticidal agents, with 22,23-Dihydronimocinol listed as a potential component, alongside other classes of insecticides like Cysteine Rich Insecticidal Peptides (CRIPs). google.com Systematic studies are needed to identify specific combinations that could enhance efficacy, broaden the spectrum of activity, or reduce the required concentrations of active ingredients, potentially lowering environmental impact and cost.

Exploration of Novel Biological Activities in Underexplored Pathogen Systems

The primary documented biological activity of 22,23-Dihydronimocinol is its insecticidal effect against the fourth instar larvae of the mosquito Anopheles stephensi, with a reported LC50 value of 60 ppm. nih.govacs.org It has also been noted for its activity against Aedes aegypti. nih.gov However, the full potential of this molecule is likely not limited to this single application.

Recent computational studies have suggested that 22,23-Dihydronimocinol could act as an inhibitor of the COVID-19 main protease, indicating a potential antiviral application that warrants further experimental validation. amazonaws.comamazonaws.com Research into its effects on other pathogen systems, including a wider range of insect pests, plant-pathogenic fungi, bacteria, and other viruses, is a critical next step. mdpi.com Such explorations could uncover novel bioactivities and expand the compound's utility in agriculture and medicine.

Development of Advanced Delivery Systems for Targeted Action

The practical application of natural compounds like 22,23-Dihydronimocinol can be limited by factors such as stability, solubility, and effective delivery to the target site. Future research should focus on developing advanced delivery systems to overcome these challenges.

Recent decades have seen the development of alternative formulations for natural bioactives, including their integration with nanotechnological systems. researchgate.net Encapsulation in nanoparticles, liposomes, or nanoemulsions could protect the compound from degradation, improve its solubility in aqueous environments, and allow for controlled release and targeted delivery. Such advanced formulations could enhance the efficacy of 22,23-Dihydronimocinol, reduce the amount needed for effective pest control, and minimize potential effects on non-target organisms.

Translational Research Perspectives in Integrated Pest Management Strategies

22,23-Dihydronimocinol and other neem-derived compounds are promising candidates for inclusion in Integrated Pest Management (IPM) programs. researchgate.netscribd.com IPM strategies aim to reduce reliance on synthetic pesticides by combining various control methods. mdpi.com Botanical insecticides are valued in these systems because they are often biodegradable and safer for the environment and non-target organisms. nih.govuanl.mx

Translational research is needed to move 22,23-Dihydronimocinol from the laboratory to the field. This includes developing stable and cost-effective formulations suitable for agricultural use. Research should also evaluate its effectiveness under real-world conditions against various crop pests and its compatibility with other IPM tools, such as biological control agents and pheromone traps. researchgate.net Its role as a rotational agent to manage resistance to synthetic pesticides is another important avenue for investigation.

Biotechnological Approaches for Enhanced Production (e.g., Metabolic Engineering of Host Plants or Microbial Systems)

The chemical synthesis of complex tetranortriterpenoids like 22,23-Dihydronimocinol is generally difficult and economically unviable for large-scale production. mdpi.com Therefore, biotechnological approaches represent a crucial future direction for ensuring a sustainable supply.

Metabolic engineering of host plants or microbial systems offers a promising alternative. nih.gov This could involve identifying the complete biosynthetic pathway of 22,23-Dihydronimocinol and transferring the relevant genes into a high-yielding microbial host, such as Saccharomyces cerevisiae or Escherichia coli. Another approach could be to enhance its production in the native Azadirachta indica through genetic modification or by cultivating endophytic fungi found within the neem tree, which may also be capable of producing the compound. thieme-connect.com Techniques such as using Agrobacterium tumefaciens for transient gene expression in plants could also be explored. google.com

Addressing Potential Resistance Development in Target Organisms

A significant driver for exploring natural insecticides is the widespread development of resistance in pests to synthetic chemicals. nih.govuanl.mx Insects can develop resistance through various mechanisms, including the increased activity of detoxifying enzymes like mixed-function oxidases (MFOs) and glutathione-S-transferases (GSTs). nih.gov

While natural compounds are not immune to resistance development, their complex structures and novel modes of action can delay this process. It is imperative that the development of 22,23-Dihydronimocinol as a biopesticide is accompanied by proactive resistance management research. This includes investigating its precise mode of action to understand potential resistance pathways and monitoring target pest populations for any signs of reduced susceptibility over time. Utilizing it within an IPM framework, in rotation or combination with other insecticides, will be key to its long-term effectiveness. researchgate.net

Q & A

Basic: What are the recommended analytical techniques for characterizing the structural integrity of 22,23-Dihydronimocinol in experimental settings?

To ensure structural fidelity, employ a combination of nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95% purity threshold), and mass spectrometry (MS) for molecular weight validation. Cross-referencing with synthetic protocols (e.g., reaction time, solvent systems) is critical to identify by-products . For reproducibility, document instrumental parameters (e.g., column type, NMR solvent) and adhere to metric system standards (e.g., mM, µL) .

Basic: How should researchers design dose-response experiments to evaluate 22,23-Dihydronimocinol’s bioactivity in vitro?

- Experimental Design :

- Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values.

- Include positive/negative controls (e.g., vehicle-only wells) to normalize background noise.

- Replicate experiments ≥3 times to assess variability.

- Data Analysis :

Advanced: What strategies can resolve discrepancies in reported pharmacokinetic (PK) data for 22,23-Dihydronimocinol across preclinical studies?

Contradictions in PK parameters (e.g., half-life, bioavailability) often stem from:

- Model Variability : Differences in species (e.g., murine vs. primate), administration routes, or dosing regimens.

- Analytical Sensitivity : Use LC-MS/MS for low-concentration detection and validate assays against standardized reference materials .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers and adjust for covariates (e.g., body weight, diet) .

Advanced: How can isotopic labeling (e.g., deuterium) optimize metabolic pathway studies of 22,23-Dihydronimocinol?

- Labeling Strategy : Introduce stable isotopes (e.g., ²H at non-labile positions) to track metabolite formation via mass spectrometry .

- Experimental Workflow :

Basic: What are the critical parameters for ensuring 22,23-Dihydronimocinol’s stability during long-term storage?

- Storage Conditions :

- Temperature: –20°C in amber vials to prevent photodegradation.

- Solvent: Use anhydrous DMSO aliquots to avoid hydrolysis.

- Stability Testing :

Advanced: How can computational modeling predict 22,23-Dihydronimocinol’s interaction with putative molecular targets?

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding affinities with homology-modeled receptors.

- Validation :

Basic: What ethical and safety protocols apply to handling 22,23-Dihydronimocinol in laboratory settings?

- Safety Measures :

- Wear nitrile gloves, lab coats, and safety goggles.

- Use fume hoods for weighing and preparation to minimize aerosol exposure .

- Waste Disposal :

- Neutralize aqueous solutions before disposal per EPA guidelines.

- Segregate organic waste for incineration .

Advanced: How can researchers address conflicting cytotoxicity data for 22,23-Dihydronimocinol across cancer cell lines?

- Experimental Replication :

- Data Harmonization :

Basic: What literature review frameworks are effective for identifying knowledge gaps in 22,23-Dihydronimocinol’s mechanism of action?

- Search Strategy :

Advanced: What in silico tools can prioritize 22,23-Dihydronimocinol derivatives for synthesis based on ADMET profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.